



Sample preparation protocol for Ethylenethiourea analysis in food matrices

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Compound of Interest		
Compound Name:	Ethylenethiourea-d4	
Cat. No.:	B562079	Get Quote

Application Note: Analysis of Ethylenethiourea in Diverse Food Matrices

Introduction

Ethylenethiourea (ETU) is a breakdown product and metabolite of ethylene bis-dithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1][2] Due to its potential carcinogenicity, regulatory bodies worldwide have set maximum residue levels (MRLs) for ETU in various food commodities.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring ETU residues in the food supply to ensure consumer safety. This application note details two robust sample preparation protocols for the determination of ETU in a range of food matrices, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Two primary methods for the extraction and cleanup of ETU from food samples are presented: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and a methanol-based extraction with Solid-Phase Extraction (SPE) cleanup.

Protocol 1: Modified QuEChERS Method

This method is particularly effective for vegetable matrices such as potatoes and cucumbers.[2] [3]



1. Sample Homogenization:

• Homogenize a representative portion of the food sample. For samples with low water content (<25%), hydration by adding a specific amount of water may be necessary.

2. Extraction:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (ACN). For certain applications, alkaline acetonitrile (containing 1% ammonia monohydrate) is used.[2][3]
- If required, add an internal standard solution.
- Add 4 g of anhydrous magnesium sulfate (MgSO4) and 1 g of sodium chloride (NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 rpm for 5 minutes.
- 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube.
- Add 150 mg of anhydrous MgSO4 and 50 mg of primary secondary amine (PSA) sorbent.
- Vortex for 30 seconds.
- Centrifuge at a high speed for 5 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: Methanol Extraction with SPE Cleanup

This protocol is applicable to a broad range of food commodities.[1][4]

1. Sample Homogenization:



- Homogenize a representative portion of the food sample.
- 2. Extraction:
- Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1]
- Add 20 mL of methanol.[1]
- Shake vigorously for 2 minutes.[1]
- Centrifuge at 4000 rpm for 10 minutes.[1]
- 3. Solid-Phase Extraction (SPE) Cleanup:
- Use an alumina SPE column for cleanup.[1][4]
- Condition the SPE column with an appropriate solvent (typically methanol).
- Load an aliquot of the supernatant from the extraction step onto the SPE column.
- Wash the column to remove interfering matrix components.
- Elute the ETU with a suitable solvent or solvent mixture.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The final extracts from either sample preparation method are analyzed by LC-MS/MS.

- Chromatographic Column: A ZIC-pHILIC column or a C18 reversed-phase column is commonly used.[1][3]
- Mobile Phase: A gradient of methanol and water, often with additives like formic acid or ammonium acetate, is employed.
- Ionization: Electrospray ionization (ESI) in positive mode is typical for ETU analysis.[1][3][4]



 Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two precursor-to-product ion transitions.[1][3][4]

Data Presentation

The following tables summarize the performance data from various studies on ETU analysis in food.

Table 1: Performance of Modified QuEChERS Method

Food Matrix	Spiking Levels (mg/kg)	Recovery (%)	RSD (%)	LOD (mg/kg)	LOQ (mg/kg)	Referenc e
Potato	0.005 - 0.05	90.6 - 103.5	< 7	0.002	0.005	[2][3]
Cucumber	0.005 - 0.05	90.6 - 103.5	< 7	0.002	0.005	[2][3]

Table 2: Performance of Methanol Extraction with SPE Cleanup

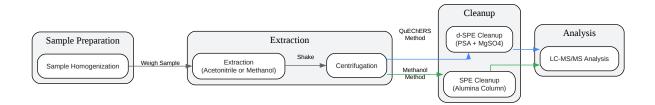
Food Matrix	Spiking Levels (ng/g)	Recovery (%)	RSD (%)	LOQ (ng/g)	Reference
Various Foods	10, 50, 100	71 - 121	< 25	5	[1][4]

Table 3: Performance of Dichloromethane Extraction Method



Food Matrix	Spiking Levels (mg/kg)	Recovery (%)	Precision (%)	Reference
Infant Foods, Potato Chips, Tinned Potatoes	0.01	95	3.1 - 13.1	[5]
Pizza, Yogurt	0.02 - 0.1	97	3.1 - 13.1	[5]

Workflow Diagram



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Caption: Workflow for ETU Sample Preparation and Analysis.

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